molecular formula C18H12N2O2 B146027 4-(1H-Perimidin-2-yl)benzoic acid CAS No. 138278-89-4

4-(1H-Perimidin-2-yl)benzoic acid

Cat. No. B146027
CAS RN: 138278-89-4
M. Wt: 288.3 g/mol
InChI Key: PJLAQXDJHWXDNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-Perimidin-2-yl)benzoic acid is a chemical compound with the molecular formula C18H12N2O2 and a molecular weight of 288.30 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 4-(1H-Perimidin-2-yl)benzoic acid consists of a perimidin ring attached to a benzoic acid group . More detailed structural analysis would require specific experimental data or computational modeling.

Scientific Research Applications

Anticancer Properties

4-(1H-Perimidin-2-yl)benzoic acid derivatives have been synthesized and evaluated for their anticancer activity. Specifically, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids demonstrated potent inhibitory effects against MCF-7 and HCT-116 cancer cell lines. Some of these compounds exhibited IC50 values ranging from 15.6 to 23.9 µM, outperforming the reference drug doxorubicin. Notably, the most potent compounds (2, 5, 14, and 15) showed minimal cytotoxic effects on normal cells (RPE-1) compared to doxorubicin .

Antioxidant Activity

The same compound class was also investigated for its antioxidant properties. Using assays such as DPPH, reducing power capability, ferric reducing power, and ABTS radical scavenging, researchers explored the antioxidant potential of 4-(1H-triazol-1-yl)benzoic acid hybrids. These compounds may contribute to combating oxidative stress and related diseases .

Heterocyclic Synthesis

4-(1H-Perimidin-2-yl)benzoic acid derivatives are part of the broader field of heterocyclic compounds. Their synthesis and structural modifications have attracted attention due to their diverse pharmacophore features. Researchers have explored their potential applicability in various bioactivities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects .

Computational Modeling

Researchers have employed 2D quantitative structure-activity relationship (QSAR) models to correlate the structure of 1,2,4-triazole benzoic acid hybrids with their biological activities. Such computational approaches aid in predicting the behavior of novel compounds and guide further optimization .

Green Synthesis

While not directly related to the compound itself, the use of environmentally friendly solvents and catalyst-free methods for synthesizing related heterocyclic compounds (e.g., benzo[4,5]imidazo[1,2-a]pyrimidines) is an emerging area of interest. For instance, one-pot reactions using PEG-400 as a green solvent have been explored .

properties

IUPAC Name

4-(1H-perimidin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c21-18(22)13-9-7-12(8-10-13)17-19-14-5-1-3-11-4-2-6-15(20-17)16(11)14/h1-10H,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLAQXDJHWXDNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)C4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-Perimidin-2-yl)benzoic acid

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